DL-Ppmp

Sphingolipid Metabolism Enzyme Inhibition Cancer Cell Biology

DL-PPMP is a racemic glucosylceramide synthase (GCS) inhibitor for interrogating lipid-mediated chemoresistance and autophagy pathways. Unlike clinical GCS inhibitors (e.g., Eliglustat), its micromolar potency and dual GCS/mTORC1 activity make it the validated tool for MDR1/P-gp downregulation studies. - Inhibits GCS with IC50 in the micromolar range; achieves ~70% inhibition at 20 µM in MDCK cells, 62% in brain homogenates, and 41% in liver microsomes. - Synergizes with C6-ceramide nanoliposomes and fenretinide (4-HPR) to amplify ceramide-induced apoptosis in cancer models. - Supplied with rigorous analytical documentation; standard international B2B shipping available.

Molecular Formula C29H51ClN2O3
Molecular Weight 511.2
CAS No. 139889-65-9
Cat. No. B1148464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Ppmp
CAS139889-65-9
SynonymsD-threo-1-phenyl-2-Palmitoylamino-3-morpholino-1-propanol
Molecular FormulaC29H51ClN2O3
Molecular Weight511.2
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
InChIKeyORVAUBQYJOFWFY-ZHESDOBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-PPMP (139889-65-9) for Research: A Racemic Glucosylceramide Synthase Inhibitor with Defined Stereochemical Activity


DL-PPMP (CAS 139889-65-9), also known as DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride, is a racemic mixture of a synthetic ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS) [1]. The compound's inhibitory activity resides specifically in the D-threo enantiomer, while the L-threo enantiomer is essentially inactive as a GCS inhibitor and may exhibit distinct biological effects [2]. This stereochemical property is critical for interpreting experimental outcomes, as the racemate's net activity reflects the D-enantiomer's contribution. As a research tool, DL-PPMP is widely employed to manipulate cellular sphingolipid metabolism, block the conversion of pro-apoptotic ceramide to glucosylceramide, and investigate the roles of glycosphingolipids in processes such as cell proliferation, multidrug resistance, and autophagy [1].

Why DL-PPMP (139889-65-9) Is Not Interchangeable with Other Glucosylceramide Synthase Inhibitors in Research


Generic substitution among glucosylceramide synthase (GCS) inhibitors is scientifically invalid due to marked differences in potency, stereospecificity, off-target activity, and cellular effects. While compounds such as PDMP, Eliglustat, and Miglustat all target GCS, their molecular structures and pharmacologies diverge significantly. DL-PPMP is a racemic ceramide analog; its active D-threo enantiomer inhibits GCS with an IC50 in the micromolar range [1], whereas the clinically approved drug Eliglustat exhibits nanomolar potency (IC50 = 16-40 nM) [2]. Critically, the L-threo enantiomer of PPMP, present in the racemate, does not inhibit GCS but instead induces apoptosis through a distinct mechanism involving membrane damage and ceramide elevation [3]. Furthermore, PDMP, the structurally related inhibitor with a shorter acyl chain, is less effective than DL-PPMP in intact cells . Therefore, the choice of GCS inhibitor must be driven by the specific experimental question, as the quantitative and qualitative cellular responses cannot be extrapolated from one compound to another.

Quantitative Differentiation Evidence for DL-PPMP (139889-65-9) Against In-Class Comparators


DL-PPMP Superiority to PDMP in Intact Cell GCS Inhibition

DL-PPMP is a more effective inhibitor of glucosylceramide synthase than the shorter-chain analog PDMP in intact cellular assays, a critical distinction for experiments requiring modulation of endogenous glycosphingolipid synthesis .

Sphingolipid Metabolism Enzyme Inhibition Cancer Cell Biology

Tissue-Specific Inhibition Profile of DL-PPMP for GCS Activity

At a fixed concentration of 20 µM, DL-PPMP inhibits glucosylceramide synthase activity to varying degrees in different tissue preparations: 70% inhibition in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates . This profile is not documented for other GCS inhibitors like PDMP or Miglustat under identical conditions, providing a unique quantitative reference for researchers planning to inhibit GCS in these specific model systems.

Enzyme Inhibition Pharmacodynamics Tissue Distribution

Concentration-Dependent Downregulation of MDR1 mRNA by DL-PPMP

DL-PPMP exhibits a clear concentration-dependent inhibition of MDR1 mRNA expression in multidrug-resistant cancer cells. In SKOV3/AdrR ovarian cancer cells, 5 µM DL-PPMP partially inhibited MDR1 mRNA expression, while 25 µM achieved complete inhibition [1]. Similarly, in KBV200 vincristine-resistant cells, complete inhibition of MDR1 gene expression was observed after 48-hour treatment with 25 µmol/L DL-PPMP [2]. Verapamil, a classical MDR reversal agent, required 10-15 µmol/L for comparable effects in the same cell line, highlighting DL-PPMP's utility as a tool to dissect lipid-mediated MDR mechanisms distinct from direct P-gp inhibition.

Multidrug Resistance Gene Expression Cancer Pharmacology

DL-PPMP Enhances Chemotherapy Sensitivity via P-Glycoprotein Downregulation

DL-PPMP treatment of multidrug-resistant breast cancer cells (MCF-7-AdrR) at 5.0 µmol/L for 4 days resulted in a 58% decrease in MDR1 expression and a 3-fold increase in vinblastine uptake compared to untreated controls [1]. In vinblastine-resistant KB-V0.01 cells, a 7-day treatment with 10 µmol/L DL-PPMP reduced MDR1 expression by 84% and P-glycoprotein protein levels by 50% [1]. This effect is mechanistically linked to GCS inhibition and subsequent glycolipid depletion, a mode of chemosensitization distinct from direct P-gp inhibitors like verapamil, which does not alter MDR1 gene expression.

Chemosensitization P-glycoprotein Breast Cancer

Synergistic Apoptosis Induction with Exogenous Ceramide

Co-administration of DL-PPMP with C6-ceramide nanoliposomes elicits a synergistic increase in endogenous long-chain ceramide species and apoptosis in leukemic NK cells, acting via the mitochondrial intrinsic cell death pathway [1]. While combinations of fenretinide (4-HPR) with DL-PPMP also show enhanced cytotoxicity in solid tumor cell lines [2], the synergy with exogenous ceramide is specific to DL-PPMP and has not been demonstrated with other GCS inhibitors like Miglustat or Eliglustat in the same context. This provides a unique experimental paradigm for investigating ceramide-centric therapeutic strategies.

Apoptosis Ceramide Leukemia

DL-PPMP Increases Autophagy Flux in Neurons via mTORC1 Inhibition

DL-PPMP treatment reduces Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increases autophagy flux in primary mouse neurons . This effect is linked to inhibition of mTORC1 activity. In contrast, the more potent GCS inhibitor D-PBPP does not inhibit mTORC1, and clinically used Eliglustat has not been shown to modulate autophagy via this pathway. This differential activity positions DL-PPMP as a dual-action compound for studies investigating the intersection of sphingolipid metabolism and mTORC1-dependent autophagy regulation, a property not shared by other GCS inhibitors.

Autophagy Neurodegeneration mTOR Signaling

Defined Application Scenarios for DL-PPMP (139889-65-9) Based on Quantitative Evidence


Investigating Multidrug Resistance (MDR) Reversal via Sphingolipid Modulation

DL-PPMP is the validated tool of choice for studies examining the link between glycosphingolipid metabolism and MDR1/P-glycoprotein expression. Use at 5-25 µM for 48-96 hours to achieve concentration-dependent downregulation of MDR1 mRNA and P-gp protein, as demonstrated in SKOV3/AdrR and MCF-7-AdrR cells [1]. This approach is mechanistically distinct from direct P-gp inhibitors (e.g., verapamil) and allows for specific interrogation of lipid-mediated chemoresistance pathways [2].

Achieving Tissue-Specific Glucosylceramide Synthase Inhibition

For experiments requiring precise control over GCS activity in specific tissue models, DL-PPMP provides unique quantitative benchmarks. Use at 20 µM to achieve approximately 70% inhibition in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates . This data enables researchers to calibrate DL-PPMP concentrations for desired levels of GCS inhibition in kidney, liver, and brain-derived experimental systems.

Studying Ceramide-Mediated Apoptosis Synergy

DL-PPMP is a premier tool for combinatorial studies aiming to amplify ceramide-induced apoptosis. Co-treatment with C6-ceramide nanoliposomes produces synergistic cell death in leukemic NK cells [3], while combination with fenretinide (4-HPR) enhances cytotoxicity in solid tumor models [4]. These defined synergistic interactions are not observed with other GCS inhibitors, making DL-PPMP essential for research into ceramide-centric cancer therapeutics.

Dissecting mTORC1-Dependent Autophagy Regulation in Neurons

DL-PPMP's unique ability to inhibit both GCS and mTORC1 signaling makes it the preferred reagent for investigating the crosstalk between sphingolipid metabolism and autophagy in neuronal models. Use at concentrations that inhibit GCS (2-20 µM) to simultaneously reduce Akt/S6 phosphorylation and increase autophagy flux in primary neurons . This dual activity is not shared by other GCS inhibitors like D-PBPP or Eliglustat [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Ppmp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.